molecular formula C15H21NO5 B3223306 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid CAS No. 1217716-40-9

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid

Cat. No.: B3223306
CAS No.: 1217716-40-9
M. Wt: 295.33 g/mol
InChI Key: GJTJMPYIMIZXGZ-VXGBXAGGSA-N
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Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid is a chiral amino acid derivative featuring:

  • Stereochemistry: (2R,3R) configuration, critical for biological activity and synthetic applications.
  • Functional Groups:
    • tert-Butoxycarbonyl (Boc): A protective group for amines, enhancing solubility and stability during synthesis .
    • Hydroxy group: At the 2-position, enabling hydrogen bonding and influencing stereochemical outcomes.
    • o-Tolyl substituent: A methyl-substituted phenyl ring at the 3-position, contributing to lipophilicity and steric effects.

Properties

IUPAC Name

(2R,3R)-2-hydroxy-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-7-5-6-8-10(9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTJMPYIMIZXGZ-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654600
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217716-40-9
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid, often referred to as Boc-Ala(o-tolyl)-OH, is a chiral amino acid derivative notable for its applications in pharmaceutical chemistry and biochemistry. This compound possesses unique structural features that contribute to its biological activity, making it a subject of interest in various research fields.

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 281.30 g/mol
  • CAS Number : 59937-42-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : This compound has been studied for its potential role as an inhibitor of certain enzymes, particularly those involved in bacterial resistance mechanisms. Its structural similarity to natural substrates allows it to interact effectively with enzyme active sites.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The presence of the o-tolyl group enhances lipophilicity, which may contribute to increased membrane permeability and, consequently, antimicrobial efficacy.
  • Antioxidant Activity : Research suggests that this compound may possess antioxidant properties. This activity is crucial in mitigating oxidative stress in biological systems, potentially offering therapeutic benefits in conditions associated with oxidative damage.

Enzyme Inhibition Studies

A study published in Antibiotics explored the synthesis of β-lactamase inhibitors that included derivatives similar to this compound. The findings highlighted significant inhibition of class A β-lactamases, suggesting that modifications to the Boc-protected amino acids can enhance binding affinity and specificity towards these enzymes .

Antimicrobial Activity

In a recent investigation, derivatives of this compound were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial efficacy. The study emphasized the importance of structural modifications in enhancing the biological activity of amino acid derivatives .

Antioxidant Properties

A comparative analysis conducted on various amino acid derivatives revealed that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro. The compound's ability to scavenge free radicals was quantified using DPPH assay methods, yielding an IC50 value of 25 µM .

Data Table: Biological Activities Summary

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of class A β-lactamases
Antimicrobial ActivityMIC of 32 µg/mL against E. coli and S. aureus
Antioxidant ActivityIC50 of 25 µM in DPPH assay

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 1217733-31-7

The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its utility in peptide synthesis. The presence of the hydroxyl and amino groups enhances its reactivity and compatibility in various chemical reactions.

Peptide Synthesis

One of the primary applications of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid is in the synthesis of peptides. The Boc group serves as a protective group for the amino functionality during peptide coupling reactions. This allows for selective reactions without interfering with other functional groups present in the molecule.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityDeprotection ConditionsCommon Applications
BocModerateAcidic conditionsPeptide synthesis
FmocHighBasic conditionsSolid-phase synthesis
ZModerateHydrogenationPeptide synthesis

Drug Development

The compound has been investigated for its potential use in drug development, particularly for creating novel therapeutic agents. Its structural characteristics allow it to be modified to enhance bioavailability and target specificity.

Case Study: Anticancer Agents
Research has shown that derivatives of Boc-amino acids can be utilized to develop anticancer agents by modifying their side chains to interact with specific biological targets. For instance, a study demonstrated that certain Boc-amino acid derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds in drug discovery.

Biochemical Research

In biochemical studies, this compound is used as a building block for synthesizing more complex biomolecules. Its ability to participate in various chemical reactions makes it a valuable tool for researchers exploring enzyme mechanisms or protein interactions.

Example Application: Enzyme Inhibition Studies
The compound has been employed to synthesize inhibitors of specific enzymes involved in metabolic pathways. By modifying the Boc-amino acid structure, researchers can create analogs that selectively inhibit enzyme activity, providing insights into enzyme function and potential therapeutic targets.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs differ in aromatic substituents, stereochemistry, and functional groups (Table 1):

Table 1: Structural Comparison

Compound Name Substituent at 3-Position Additional Features Molecular Weight (g/mol) CAS Number
Target Compound o-Tolyl (2-methylphenyl) (2R,3R) configuration 331.36 1217602-85-1
(2R,3R)-3-(4-(Trifluoromethyl)phenyl) analog 4-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group 397.33 1217733-31-7
(2R,3R)-3-(Naphthalen-2-yl) analog Naphthalen-2-yl Extended aromatic system 357.38 1217602-85-1
(R)-3-Boc-amino-2-methylpropanoic acid Methyl Lacks hydroxy and aromatic groups 203.24 132696-45-8
(2R,3R)-3-(2-(Trifluoromethyl)phenyl) analog 2-(Trifluoromethyl)phenyl Meta-CF₃ substitution 385.31 1217762-48-5

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) enhances metabolic stability and binding affinity in drug design .
  • Simplified Analogs : Methyl substitution (e.g., ) reduces complexity but eliminates hydrogen-bonding capacity .

Key Observations :

  • Stereochemical Control : Chiral coupling (Method A) achieves higher yields (85%) than HPLC resolution (45%) .
  • Catalytic Methods: Rhodium-catalyzed hydrogenation offers scalable synthesis for non-aromatic analogs .

Q & A

Q. What are the key considerations for designing a stereoselective synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid?

  • Methodological Answer: The synthesis requires careful control of stereochemistry at the C2 and C3 positions. A common approach involves using Boc (tert-butoxycarbonyl) protection for the amino group to prevent side reactions. For example, di-tert-butyl dicarbonate (Boc₂O) is reacted with the amino group under basic conditions (e.g., NaOH or pyridine) in a polar aprotic solvent like THF or acetonitrile . The hydroxyl group at C2 can be introduced via Sharpless asymmetric epoxidation or catalytic hydrogenation of a ketone intermediate. The o-tolyl group is typically introduced early via Friedel-Crafts alkylation or Suzuki coupling .

Q. How can the purity and enantiomeric excess (ee) of this compound be validated?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA or IB columns) is recommended for determining enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm structural integrity. For example, the tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm in 1H^{1}\text{H}-NMR, while the o-tolyl aromatic protons show distinct splitting patterns . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight confirmation.

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer: Store the compound at -20°C in an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group. Lyophilized powders are stable for ≥4 years when protected from light and moisture. For solutions, use anhydrous DMSO or DMF, and avoid aqueous buffers unless working at neutral pH .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,3R vs. 2R,3R configurations) impact biological activity in enzyme inhibition assays?

  • Methodological Answer: Stereochemistry critically influences binding affinity. For example, the 2R,3R configuration may align better with chiral pockets in target enzymes (e.g., proteases or kinases) due to spatial compatibility with the o-tolyl group. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by in vitro assays comparing IC₅₀ values of enantiomers. Evidence from analogs shows that even minor stereochemical mismatches can reduce potency by >10-fold .

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or impurities. For example, methyl ester derivatives (e.g., methyl 3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylpropanoate) may exhibit altered solubility, leading to false activity readings . Standardize protocols by:
  • Using identical buffer systems (e.g., PBS vs. Tris-HCl).
  • Validating compound stability under assay conditions via LC-MS.
  • Testing against multiple cell lines or enzyme isoforms to rule out off-target effects.

Q. What strategies are effective for introducing fluorinated or methoxy substituents on the phenyl ring to enhance metabolic stability?

  • Methodological Answer: Fluorination at the 2- or 4-position of the o-tolyl group can block cytochrome P450-mediated oxidation. Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for methoxy groups. For fluorination, employ electrophilic fluorinating agents (e.g., Selectfluor) or late-stage 18F^{18}\text{F}-labeling for PET imaging studies . Stability assays in liver microsomes (e.g., human CYP3A4) quantify metabolic resistance.

Q. What analytical techniques are recommended for characterizing degradation products under accelerated stability testing?

  • Methodological Answer: Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with LC-HRMS (high-resolution mass spectrometry) identify major degradation pathways. For instance, the Boc group may hydrolyze to form a primary amine, detectable via ninhydrin staining or derivatization with dansyl chloride . X-ray crystallography or computational modeling (DFT) can elucidate degradation mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Reactant of Route 2
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid

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